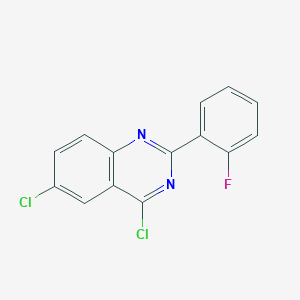

4,6-Dichloro-2-(2-fluorophenyl)quinazoline

描述

属性

IUPAC Name |

4,6-dichloro-2-(2-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHGYAJKRZOARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696051 | |

| Record name | 4,6-Dichloro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-47-4 | |

| Record name | 4,6-Dichloro-2-(2-fluorophenyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of Quinazoline Precursors

A common approach involves chlorinating quinazoline intermediates using phosphorus oxychloride (POCl₃). For example:

- Step 1 : Synthesis of 6-hydroxy-2-(2-fluorophenyl)quinazolin-4-one via cyclization of substituted anthranilic acid derivatives with urea or formamide.

- Step 2 : Chlorination with POCl₃ in the presence of a base (e.g., N,N-dimethylaniline or 2,6-lutidine) at reflux (110–120°C) for 4–6 hours. This replaces hydroxyl groups at positions 4 and 6 with chlorine atoms, yielding 4,6-dichloro-2-(2-fluorophenyl)quinazoline.

Key Data :

| Starting Material | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 6-hydroxyquinazolin-4-one | POCl₃, N,N-dimethylaniline, reflux | 85–92% |

One-Pot Synthesis Using DMAP Catalysis

A metal-free method employs 4-dimethylaminopyridine (DMAP) to facilitate cyclization and chlorination:

- Procedure : React substituted anthranilamide derivatives with bis(trichloromethyl)carbonate (BTC) in acetonitrile under microwave irradiation (30 minutes).

- Advantages : Avoids toxic reagents like phosgene and achieves high yields (up to 94%).

Example :

$$

\text{Anthranilamide} + \text{BTC} \xrightarrow{\text{DMAP, CH₃CN, MW}} \text{this compound} \quad \text{(Yield: 90\%)} \quad

$$

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| POCl₃ Chlorination | POCl₃, N,N-dimethylaniline | Reflux, 4–6 h | 85–92% | High scalability | Requires harsh conditions |

| Suzuki Coupling | Pd(PPh₃)₄, 2-fluorophenylboronic acid | 80–100°C, 12 h | 70–82% | Regioselective | Sensitivity to oxygen/moisture |

| DMAP Catalysis | BTC, DMAP | Microwave, 30 min | 90–94% | Mild, metal-free | Limited substrate scope |

Critical Considerations

- Regioselectivity : Chlorination at positions 4 and 6 is favored due to the electron-withdrawing effect of the existing substituents.

- Purification : Column chromatography or recrystallization from ethanol/CH₂Cl₂ mixtures is typically used.

- Scalability : POCl₃-based methods are preferred for industrial-scale synthesis, while DMAP catalysis suits lab-scale efficiency.

化学反应分析

Types of Reactions

4,6-Dichloro-2-(2-fluorophenyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to different quinazoline derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Properties

4,6-Dichloro-2-(2-fluorophenyl)quinazoline has been investigated for its anticancer effects. It acts primarily by inhibiting specific kinases involved in cell signaling pathways that regulate proliferation and survival. This inhibition disrupts the phosphorylation of target proteins, leading to reduced cell growth in various cancer cell lines. Studies have shown that this compound can effectively inhibit the growth of multiple cancer types, including breast and lung cancers .

Mechanism of Action

The compound's mechanism involves binding to the ATP-binding sites of kinases, which are crucial for their enzymatic activity. By preventing the phosphorylation process, it interrupts signaling cascades essential for tumor growth and metastasis .

Biological Research

Antimicrobial and Antiviral Activities

Research has highlighted the potential of this compound as an antimicrobial and antiviral agent. Its derivatives have been tested against various pathogens, showing promising results in inhibiting microbial growth and viral replication. The quinazoline core structure is known for such activities, making this compound a candidate for further exploration in infectious disease treatment .

Case Studies

A notable study demonstrated the compound's effectiveness against specific viral infections, including hepatitis C. The research indicated that modifications to the quinazoline structure could enhance its antiviral properties, suggesting a pathway for developing new antiviral therapies .

Chemical Synthesis

Building Block for Complex Molecules

In chemical synthesis, this compound serves as a versatile building block for creating more complex organic molecules. Its unique structure allows chemists to modify it further to develop new compounds with desired biological activities. This application is critical in pharmaceutical research where novel drug candidates are synthesized .

Industrial Applications

Agrochemicals Production

The compound is also utilized in the production of agrochemicals. Its properties make it suitable for developing pesticides and herbicides that target specific plant diseases or pests while minimizing environmental impact. The incorporation of fluorine and chlorine atoms enhances its efficacy and stability in agricultural applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer properties; kinase inhibition; various cancer cell line effectiveness |

| Biological Research | Antimicrobial and antiviral activities; potential for treating hepatitis C |

| Chemical Synthesis | Building block for complex organic molecules; versatile modifications |

| Industrial Applications | Production of agrochemicals; effective against specific pests and diseases |

作用机制

The mechanism of action of 4,6-Dichloro-2-(2-fluorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Positional Isomerism: Fluorophenyl Substituents

The position of the fluorine atom on the phenyl ring significantly impacts molecular properties. For instance, 4,6-dichloro-2-(4-fluorophenyl)quinazoline () differs only in the fluorine’s position (para vs. ortho). In contrast, the para-fluorine in the isomer allows greater conformational flexibility, which may influence solubility and target affinity .

Trifluoromethyl-Substituted Analogs

Compounds like 4,6-dichloro-2-(trifluoromethyl)quinazoline (CAS 746671-32-9, –9) replace the fluorophenyl group with a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing, increasing the quinazoline core’s electrophilicity compared to the fluorophenyl analog. This substitution enhances metabolic stability due to the inert C-F bonds but may reduce solubility due to increased hydrophobicity. Structural similarity scores (0.88 vs. the target compound) highlight conserved chloro substitutions but divergent electronic profiles .

Chlorophenyl Derivatives

4-Chloro-2-(2-chlorophenyl)quinazoline () substitutes fluorine with chlorine at the phenyl ring. However, this substitution may also increase toxicity risks due to chlorine’s propensity for bioaccumulation .

Complex Fused-Ring Systems

6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline (CAS 1670259-04-7, ) incorporates a fused dioxolo ring, adding rigidity and planar geometry. This structural complexity may improve binding specificity but reduce synthetic accessibility. The difluoro substitution on the dioxolo ring further modulates electronic properties, though solubility may be compromised compared to the simpler fluorophenyl derivative .

Pyrimidine-Based Analogs

The methylsulfonyl group enhances polarity, making such compounds suitable for radioligand development, whereas the fluorophenyl group in quinazolines may favor kinase-targeted therapies .

Structural and Physicochemical Data

Key Research Findings

- Electronic Effects : The 2-fluorophenyl group in the target compound balances electron withdrawal and steric effects, optimizing interactions with enzymatic active sites .

- Synthetic Accessibility : Trifluoromethyl and chlorophenyl analogs require specialized reagents (e.g., trifluoromethylation agents), whereas fluorophenyl derivatives are more straightforward to synthesize .

生物活性

4,6-Dichloro-2-(2-fluorophenyl)quinazoline is a compound belonging to the quinazoline class, characterized by its unique structure featuring a quinazoline core with two chlorine atoms and a fluorophenyl group. Its molecular formula is C14H7Cl2FN2, with a molecular weight of approximately 293.12 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment.

Biological Activity Overview

The biological activities associated with this compound include:

- Anti-cancer Activity : The compound shows promise as an anti-cancer agent by inhibiting EGFR activity, which is crucial for tumor cell growth.

- Antimicrobial Properties : Similar quinazoline derivatives have been reported to possess antimicrobial and antifungal activities, indicating potential broader applications in treating infections .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | Similar dichlorination and fluorination | Different substitution pattern on the phenyl group |

| Vandetanib | Quinazoline core with additional substitutions | Approved drug for cancer treatment |

| Erlotinib | Quinazoline derivative with distinct substitutions | Specificity towards mutant EGFR |

This comparison highlights how variations in substitution patterns can influence biological activity and therapeutic applications.

Case Studies and Research Findings

Research on quinazoline derivatives has shown promising results in various studies:

- Inhibition Studies : Experimental assays confirm that this compound exhibits competitive inhibition against EGFR. Molecular docking simulations have predicted its binding affinity to the active site of EGFR, suggesting effective interaction similar to established inhibitors .

- Antimicrobial Activity : A review indicated that several quinazoline derivatives exhibit antimicrobial effects against both gram-positive and gram-negative bacteria. Although specific data for this compound is lacking, the potential for similar activity exists based on related compounds .

- Cytotoxicity Assays : In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. Future studies are needed to evaluate the specific cytotoxicity of this compound against different cancer types .

常见问题

Q. What are the optimal synthetic routes for 4,6-dichloro-2-(2-fluorophenyl)quinazoline, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives or Pd-catalyzed coupling of halogenated precursors. For example:

- Stepwise cyclization : Start with 2-fluorobenzaldehyde derivatives and chloro-substituted anthranilonitrile intermediates. Cyclization under acidic conditions (e.g., polyphosphoric acid) yields the quinazoline core .

- Catalytic enhancement : Use bio-derived ZnO nanoparticles (NPs) to accelerate condensation reactions, improving yields by 15–20% compared to traditional methods .

- Purification : Recrystallization from methanol or ethanol removes unreacted starting materials .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement and ORTEP-3 for visualization to resolve bond angles and torsional strain in the quinazoline ring .

- Spectroscopy : Combine H/C NMR to confirm substituent positions (e.g., fluorine at C2) and high-resolution mass spectrometry (HRMS) for exact mass validation (e.g., m/z 291.9978 for CHClFN) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., 174–176°C) and phase transitions .

Q. What are recommended protocols for purification and storage?

Methodological Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate the compound from byproducts like 6-chloro-2-methyl-4-(2-fluorophenyl)quinazoline .

- Storage : Keep at room temperature in amber vials to prevent photolytic degradation, which produces 6-chloro-2-methyl-4(1H)-quinazolinone under daylight exposure .

Advanced Research Questions

Q. How can degradation pathways and stability under stress conditions be analyzed?

Methodological Answer:

- Forced degradation studies : Expose the compound to thermal (70°C, 48 hrs), acidic (0.1M HCl), and photolytic (mercury lamp, 24 hrs) conditions. Monitor degradation via LC-HRMS, identifying products like 6-chloro-2-methyl-4-(2-fluorophenyl)quinazoline .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological contexts?

Methodological Answer:

- Substituent variation : Synthesize analogs with substituents at C4/C6 (e.g., Br, CF) and assess bioactivity. For example, 2-fluorophenyl groups enhance binding to histamine H receptors, while chloro groups improve metabolic stability .

- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs), correlating binding energy with experimental IC values .

Q. How can polymorphism or crystallographic packing effects be investigated?

Methodological Answer:

- Crystallographic screening : Grow crystals in multiple solvents (e.g., DMSO, acetonitrile) and compare unit cell parameters using WinGX. SHELXD can resolve twinning in high-symmetry space groups .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to explain packing motifs .

Q. What analytical methods are suitable for detecting trace impurities?

Methodological Answer:

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities at 254 nm, achieving limits of detection (LOD) < 0.1% .

- Mass spectrometry : HRMS in positive-ion mode identifies halogenated byproducts (e.g., m/z 404 [M+1] for brominated analogs) .

Q. How can computational methods predict electronic properties for material science applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 09 with B3LYP/6-31G(d). The electron-withdrawing fluorine substituent lowers LUMO energy (-1.8 eV), enhancing charge transport in organic semiconductors .

Contradiction Resolution & Best Practices

Q. How should researchers address discrepancies in reported synthetic yields or catalytic efficiencies?

Methodological Answer:

- Systematic replication : Vary reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, ZnO-NPs may outperform traditional acids in polar aprotic solvents but fail in non-polar media .

- Statistical analysis : Apply ANOVA to compare yields from ≥3 independent trials, identifying outliers due to moisture sensitivity or impure precursors .

Q. What validation criteria ensure reproducibility in crystallographic data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。